molecular formula C22H32N2O4 B11616351 Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11616351
M. Wt: 388.5 g/mol
InChI Key: GKEYPNHMDFNUJP-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tetrahydropyrimidine ring, a hydroxyphenyl group, and tert-butyl groups, which contribute to its stability and reactivity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like IBX (o-iodoxybenzoic acid) for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential antioxidant properties and its ability to interact with various biological targets. In industry, it is used as an additive in materials to enhance their stability and performance .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde and pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate). These compounds share structural similarities but differ in their specific functional groups and applications. The presence of the tetrahydropyrimidine ring in this compound makes it unique and potentially more versatile in certain applications .

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H32N2O4/c1-9-28-19(26)16-12(2)23-20(27)24-17(16)13-10-14(21(3,4)5)18(25)15(11-13)22(6,7)8/h10-11,17,25H,9H2,1-8H3,(H2,23,24,27)

InChI Key

GKEYPNHMDFNUJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C

Origin of Product

United States

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